REACTION_CXSMILES
|
[Cl:1][C:2]1(Cl)[C:8]([CH3:10])([CH3:9])[CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:11].[H][H]>C(O)(=O)C.[Pd]>[Cl:1][CH:2]1[C:8]([CH3:9])([CH3:10])[CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:11]
|
Name
|
|
Quantity
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3.8 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(NCCCC1(C)C)=O)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
1.9 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
When the theoretical amount of hydrogen was consumed the catalyst
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1C(NCCCC1(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |